1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one is a chemical compound with the molecular formula C10H16O It is a derivative of indanone, characterized by a hexahydroindenone structure with a methyl group at the 1-position
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-Methyl-4H-inden-4-one under specific reaction conditions. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods ensure consistent quality and scalability for commercial applications .
Analyse Chemischer Reaktionen
1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one can be compared with other similar compounds, such as:
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one: This compound has additional methyl groups, which may influence its chemical properties and reactivity.
1,2,3,5,6,7-Hexahydro-4H-inden-4-one: Lacks the methyl group at the 1-position, resulting in different chemical behavior.
1,2,3,4,5,6-Hexahydro-4H-inden-4-one: Another derivative with variations in hydrogenation and substitution patterns.
Eigenschaften
CAS-Nummer |
73537-33-4 |
---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-methyl-1,2,3,5,6,7-hexahydroinden-4-one |
InChI |
InChI=1S/C10H14O/c1-7-5-6-9-8(7)3-2-4-10(9)11/h7H,2-6H2,1H3 |
InChI-Schlüssel |
VZPIFEFIPUCWEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C1CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.